6-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1276056-73-5

6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1214721
CAS Number: 1276056-73-5
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is a key intermediate used in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These disubstituted derivatives are suggested to have potential pharmacological properties.
  • Compound Description: The crystal structure of this compound has been analyzed. This compound represents a simple derivative of the pyrazolo[3,4-d]pyrimidine scaffold with a methylsulfanyl group at the 4-position.
  • Compound Description: This compound features a 2-methylhydrazino group substituted at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold.

1-Phenylpyrazolo[3,4-d]pyrimidine Derivatives

  • Compound Description: This group encompasses a series of compounds with a 1-phenylpyrazolo[3,4-d]pyrimidine core. These compounds were synthesized and evaluated for their cyclooxygenase (COX) inhibition, anti-inflammatory activity, and ulcerogenic liability. Notably, several compounds in this series, particularly those with a pyrazolyl moiety hybridized with the pyrazolo[3,4-d]pyrimidine scaffold, exhibited significant COX-2 inhibition and anti-inflammatory activity.
  • Compound Description: These compounds represent a diverse series of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines with various substituents at the 5-position. Preliminary screening revealed that several of these derivatives possessed notable in vitro growth inhibitory activity against Gram-positive and Gram-negative bacteria, as well as yeast.
  • Compound Description: This tricyclic nucleoside incorporates the 6-methyl-pyrazolo[3,4-d]pyrimidine moiety within its structure. It was synthesized as part of an effort to develop novel antitumor agents.

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-Oxide (IIp-0)

  • Compound Description: This compound, featuring an N-oxide moiety at the 5-position, was subjected to various chemical reactions typical for heterocyclic N-oxides. These reactions led to the formation of diverse derivatives, including ring-opened products and those resulting from rearrangements, highlighting the reactivity of the N-oxide group.
  • Compound Description: This compound, featuring two linked 6-methyl-pyrazolo[3,4-b]pyridine moieties, was synthesized and characterized. This compound exemplifies the use of the 6-methyl-pyrazolo[3,4-b]pyridine unit in constructing more complex structures.

3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols

  • Compound Description: This series of compounds bearing a thiol group at the 6-position of the pyrazolo[3,4-d]pyrimidine scaffold was synthesized and characterized. Their reactivity towards different reagents was investigated, underscoring the potential of the thiol group for further derivatization.

1H-Pyrazolo[3,4-d]pyrimidine Derivatives as EGFRIs

  • Compound Description: These compounds, designed as epidermal growth factor receptor inhibitors (EGFRIs), are based on the 1H-pyrazolo[3,4-d]pyrimidine core. Notably, compound 12b, characterized by a specific substitution pattern, exhibited potent anti-proliferative activity against cancer cells and potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M.

4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

  • Compound Description: These derivatives, designed as dual PI3K/mTOR inhibitors, are based on the 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine core.

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

  • Compound Description: These compounds, synthesized via Biginelli reaction, possess a 6-methyl-pyrimidine core within a larger heterocyclic framework and were investigated for their antioxidant activity.

4-Substituted 1-[1-(2-Hydroxyethoxy) methyl-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: These compounds are designed as acyclic nucleosides containing the 1H-pyrazolo[3,4-d]pyrimidine core.

N-3-Substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: These derivatives are characterized by a tricyclic core featuring a pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine scaffold. They represent examples of structurally complex compounds containing the pyrazolo[3,4-d]pyrimidine moiety.

N-alkylated pyrazolo[3,4‐d]pyrimidine

  • Compound Description: This series of compounds, derived from pyrazolo[3,4-d]pyrimidine by alkylation at the N1 position, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II.

4-Aroyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This group of compounds, featuring an aroyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine core, was found to undergo aryl migration under specific reaction conditions, highlighting their reactivity and potential as synthetic intermediates.

1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones

  • Compound Description: This group of compounds, characterized by a carbonyl group at the 4-position and a saturated nitrogen at the 5-position of the pyrazolo[3,4-d]pyrimidine ring, were synthesized.

4-Alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

  • Compound Description: These compounds, featuring alkoxy and aryl substituents at specific positions of the pyrazolo[3,4-d]pyrimidine core, were synthesized using an efficient one-step methodology.

1H-Pyrazolo[3,4-d]pyrimidine Ribonucleosides

    4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

    • Compound Description: This compound, a hybrid molecule incorporating both pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties, was synthesized and characterized. This hybrid structure suggests its potential as a biologically active compound, and further studies might explore its specific properties.
    • Compound Description: These compounds, characterized by a bisarylurea moiety linked to the 1H-pyrazolo[3,4-d]pyrimidine core, were designed as pan-RAF inhibitors. They showed promising anti-proliferative activity against various cancer cell lines and a good selectivity profile.
    • Compound Description: This series of fused pyrimidines, incorporating a thiazolo[3,2-a]pyrimidine moiety, was synthesized and evaluated for antibacterial and antifungal activity. Several compounds within this series exhibited promising antimicrobial activities, highlighting their potential as lead structures for developing novel antimicrobial agents.

    Fluorocontaining Derivatives of Pyrazolo[3,4-d]pyrimidines

    • Compound Description: These compounds are characterized by the incorporation of fluorine atoms into the pyrazolo[3,4-d]pyrimidine core or its substituents.
    • Compound Description: This compound, featuring two propargyl groups and a thione moiety, was investigated for its corrosion inhibition properties on mild steel in acidic environments. The study demonstrated its effectiveness as a corrosion inhibitor, suggesting its potential application in protecting metal surfaces from acidic corrosion.
    • Compound Description: The crystal structure of this compound, containing an allylsulfanyl group at the 4-position, was analyzed. This data contributes to understanding the structural features and potential intermolecular interactions of such pyrazolo[3,4-d]pyrimidine derivatives.
    • Compound Description: This compound, containing a benzylsulfanyl group at the 4-position, was analyzed for its crystal structure. The crystallographic data provides insights into the molecular conformation and intermolecular interactions of this pyrazolo[3,4-d]pyrimidine derivative.
    • Compound Description: The crystal structure of this compound, featuring two benzyl groups and a thione moiety, was determined. The structural information obtained from this analysis contributes to understanding the three-dimensional arrangement and intermolecular interactions of similar pyrazolo[3,4-d]pyrimidine derivatives.
    • Compound Description: This compound, synthesized via nucleophilic substitution, is a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine. These derivatives are considered important due to their diverse pharmacological activities, and this particular compound adds to the repertoire of explored derivatives in this series.
    • Compound Description: This compound contains two methylthio groups at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine scaffold.

    Acyclic 4,6-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine Nucleosides

    • Compound Description: This group comprises a series of acyclic nucleosides where the sugar component is not a closed ring but an open chain structure. They contain various substitutions at positions 4 and 6.

    Glu-based pyrazolo[3,4-d]pyrimidine Analogues

    • Compound Description: These compounds, designed as dual DHFR and TS inhibitors, feature a glutamate moiety attached to the pyrazolo[3,4-d]pyrimidine core. They exhibited potent anti-proliferative activity against various cancer cell lines.

    4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine Derivatives

    • Compound Description: This series of compounds, designed based on the structure of fipronil, were evaluated for their insecticidal activity.

    1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold

    • Compound Description: These compounds, featuring substitutions at the 1 and 3 positions of the pyrazolo[3,4-d]pyrimidine core, were explored as potential Zika virus inhibitors.
    • Compound Description: These semi-synthetic derivatives were designed by linking a 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine or 4-(6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-yl)amino-phenylthiol to pleuromutilin and evaluated for their antibacterial activity against Staphylococcus aureus.

    1H-pyrazolo[3,4‐d]pyrimidine scaffold for PLK4 inhibition

    • Compound Description: Compounds containing the 1H-pyrazolo[3,4‐d]pyrimidine scaffold were developed as Polo‐like kinase 4 (PLK4) inhibitors for potential cancer treatment.

    5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine

    • Compound Description: This compound, with a complex structure containing a pyrazolo[3,4-b]pyridine moiety, was synthesized and extensively studied using various spectroscopic and computational methods.

    Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates

    • Compound Description: These compounds, containing a 6-methyl-4,7-dihydropyrazolo[3,4-b]pyridine core, represent a distinct class of pyrazole-fused pyridine derivatives with potential biological activity.

    Properties

    CAS Number

    1276056-73-5

    Product Name

    6-methyl-1H-pyrazolo[3,4-d]pyrimidine

    IUPAC Name

    6-methyl-1H-pyrazolo[3,4-d]pyrimidine

    Molecular Formula

    C6H6N4

    Molecular Weight

    134.14 g/mol

    InChI

    InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10)

    InChI Key

    DOMOUWJGODANHH-UHFFFAOYSA-N

    SMILES

    CC1=NC=C2C=NNC2=N1

    Canonical SMILES

    CC1=NC=C2C=NNC2=N1

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.